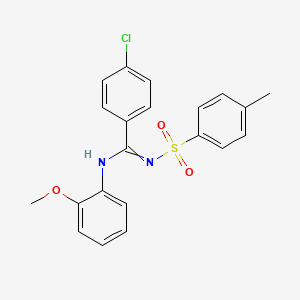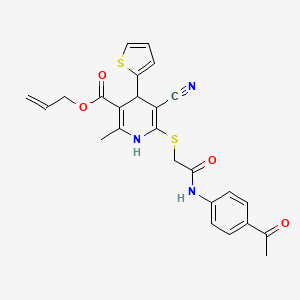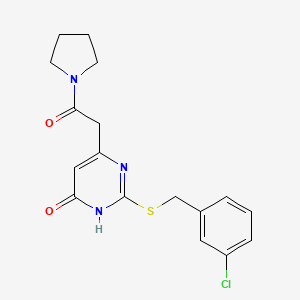
4-Nitrocyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrocyclohexanamine hydrochloride is a chemical compound belonging to the class of amines. It is characterized by a cyclohexane ring substituted with a nitro group at the fourth position and an amine group, forming a hydrochloride salt. This compound appears as a yellow crystalline powder and is utilized in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrocyclohexanamine hydrochloride can be achieved through several methods. One common approach involves the nitration of cyclohexanamine using nitrating agents such as nitric acid (HNO3) or sulfuric acid (H2SO4) combined with sodium nitrate (NaNO3). The resulting nitrocyclohexanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Decomposition: Upon heating, the compound may decompose, releasing volatile organic compounds and potentially toxic gases like nitrogen oxides (NOx).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution product.
Decomposition: Elevated temperatures.
Major Products Formed:
Reduction: Cyclohexylamine.
Substitution: Depending on the nucleophile used, various substituted cyclohexanamine derivatives.
Decomposition: Nitrogen oxides (NOx) and other volatile organic compounds.
Applications De Recherche Scientifique
4-Nitrocyclohexanamine hydrochloride is used in diverse scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and is used in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators.
Mécanisme D'action
The mechanism of action of 4-Nitrocyclohexanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amine group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A related compound with a cyclohexane ring and an amine group but lacking the nitro group.
Nitrocyclohexane: Contains a nitro group on the cyclohexane ring but lacks the amine group.
Cyclohexanone: A ketone derivative of cyclohexane, used in similar industrial applications.
Uniqueness: 4-Nitrocyclohexanamine hydrochloride is unique due to the presence of both a nitro group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
4-nitrocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYTDIIYFEYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)






